![molecular formula C7H5N3S B092917 Pyrido[2,3-d]pyridazine-8(7H)-thione CAS No. 15370-74-8](/img/structure/B92917.png)
Pyrido[2,3-d]pyridazine-8(7H)-thione
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Description
Pyrido[2,3-d]pyridazine-8(7H)-thione is a useful research compound. Its molecular formula is C7H5N3S and its molecular weight is 163.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Applications
Pyrido[2,3-d]pyridazine-8(7H)-thione derivatives have shown promise in the treatment of various diseases due to their biological activity.
Anticancer Activity
Several studies highlight the potential of this compound derivatives as anticancer agents. For instance, Rilyazine analogs have been developed for cancer treatment, demonstrating effectiveness against different cancer types through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. A notable compound, 7-cyclohexyl-5-pyridin-2-ylpyrido[2,3-d]pyridazine-8-thione, has been cited in patent literature for its potential therapeutic effects in oncology .
Antimicrobial Properties
Research has indicated that pyrido[2,3-d]pyridazine derivatives exhibit antimicrobial properties against various pathogens. These compounds can serve as effective agents against bacterial and fungal infections, contributing to the development of new antibiotics .
Agricultural Applications
This compound derivatives are also explored for their herbicidal properties.
Herbicide Development
Patents describe the use of pyrido[2,3-d]pyridazin-5-thione derivatives as herbicides effective against both dicotyledonous and monocotyledonous weeds. These compounds can be applied pre-emergence or post-emergence to control weed growth effectively . The herbicidal activity is attributed to their ability to inhibit specific biochemical pathways in plants.
Synthetic Methods
The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance biological activity.
Synthetic Approaches
Common synthetic routes include:
- Condensation Reactions : These involve the reaction of pyridine derivatives with thioketones or other nucleophiles.
- Cyclization Reactions : This method allows for the formation of the pyrido ring system from simpler precursors.
Case Study: Anticancer Research
A significant study focused on the synthesis of 5-substituted pyrido[2,3-d]pyridazine derivatives revealed their potential as selective inhibitors of cancer cell lines. The study demonstrated that specific substitutions on the pyrido ring could enhance cytotoxicity against breast cancer cells while minimizing toxicity to normal cells .
Case Study: Herbicidal Efficacy
In agricultural research, a series of experiments tested various pyrido[2,3-d]pyridazin-5-thione compounds against a range of weed species. Results indicated that certain derivatives showed over 80% efficacy in controlling common agricultural weeds when applied at recommended rates .
Data Tables
Properties
CAS No. |
15370-74-8 |
---|---|
Molecular Formula |
C7H5N3S |
Molecular Weight |
163.2 g/mol |
IUPAC Name |
7H-pyrido[2,3-d]pyridazine-8-thione |
InChI |
InChI=1S/C7H5N3S/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11) |
InChI Key |
LDYSRGSGGHYAJW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=S)NN=C2)N=C1 |
Isomeric SMILES |
C1=CC2=CN=NC(=C2N=C1)S |
Canonical SMILES |
C1=CC2=CN=NC(=C2N=C1)S |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.